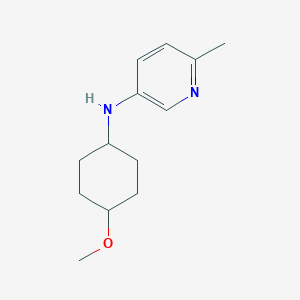
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine is not fully understood, but it has been shown to target various signaling pathways involved in cancer cell proliferation, inflammation, and neuroprotection. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting signaling pathways involved in cell survival and proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects. In addition, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine. One direction is to further elucidate its mechanism of action and biochemical and physiological effects. Another direction is to evaluate its potential as a therapeutic agent in clinical trials for various diseases, including cancer, inflammation, and neurological disorders. In addition, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine has been synthesized using various methods, including the reaction of 6-chloronicotinic acid with 4-methoxycyclohexanone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 6-chloronicotinoyl chloride with 4-methoxycyclohexylamine in the presence of a base such as triethylamine. These methods have been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown potential as a neuroprotective agent by reducing oxidative stress and improving cognitive function.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-11-5-2-9(3-6-11)15-10-4-7-12(13)14-8-10/h4,7-9,11,15H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMAQRHGHITSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methoxycyclohexyl)pyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


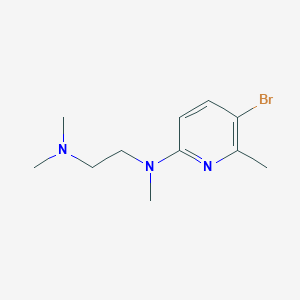
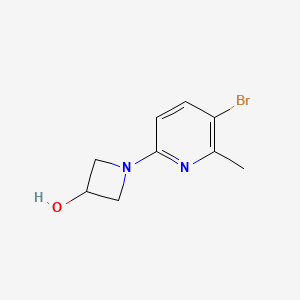


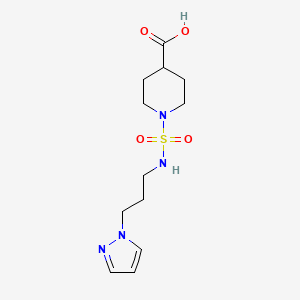
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
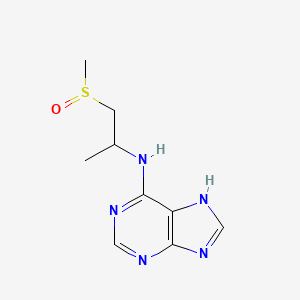




![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
